2,6-Bis[(diphenylphosphoryl)methyl]pyridine
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Overview
Description
2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE is an organic compound that serves as an intermediate in various chemical reactions. It is known for its role in producing high-quality and reproducible inorganic films on solid substrates. These films can act as dielectrics, fine structure separators, or electrical contacts in transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE typically involves the nucleophilic substitution of 2,6-bis(chloromethyl)pyridine with diphenylphosphine. The reaction is carried out in methanol at 45°C for two days. After cooling to room temperature, triethylamine is added to form a white precipitate. The solvent is then evaporated under vacuum, and the compound is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like diphenylphosphine are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-quality inorganic films for electronic devices.
Mechanism of Action
The mechanism of action of 2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal center used in the complex .
Comparison with Similar Compounds
Similar Compounds
2,6-BIS[(DI-TERT-BUTYLPHOSPHINO)METHYL]PYRIDINE: Similar in structure but with tert-butyl groups instead of phenyl groups.
2,6-BIS[(DIISOPROPYLPHOSPHINO)METHYL]PYRIDINE: Contains isopropyl groups instead of phenyl groups.
Uniqueness
2,6-BIS[(DIPHENYLPHOSPHOROSO)METHYL]PYRIDINE is unique due to its diphenylphosphine groups, which provide distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly useful in specific catalytic and coordination chemistry applications .
Properties
Molecular Formula |
C31H27NO2P2 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2,6-bis(diphenylphosphorylmethyl)pyridine |
InChI |
InChI=1S/C31H27NO2P2/c33-35(28-16-5-1-6-17-28,29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-36(34,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 |
InChI Key |
MULOHZXKUHKBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=NC(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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